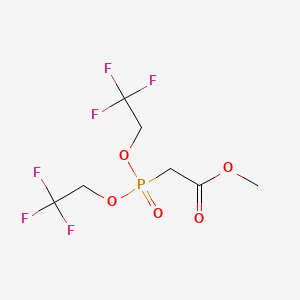

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634137. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F6O5P/c1-16-5(14)2-19(15,17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSJXEDBEXYLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237279 | |

| Record name | NSC 634137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88738-78-7 | |

| Record name | NSC 634137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088738787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 634137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, a key reagent in modern organic synthesis, particularly in the stereoselective formation of alkenes.

Introduction

This compound, also known as Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate, is a fluorinated phosphonate ester. Its electron-withdrawing trifluoroethyl groups significantly influence the reactivity of the adjacent phosphonate carbanion, making it a valuable reagent in the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.[1] This modification allows for the highly Z-selective synthesis of α,β-unsaturated esters from aldehydes, a crucial transformation in the synthesis of complex molecules and pharmacologically active compounds.[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 88738-78-7[2] |

| Molecular Formula | C₇H₉F₆O₅P[1] |

| Molecular Weight | 318.11 g/mol [2] |

| Appearance | Colorless to light yellow or clear orange to dark orange-brown liquid[1][3] |

| Purity | >95.0% (GC)[1] |

| Density | 1.504 g/mL at 25 °C |

| Refractive Index | n20/D 1.370 |

| Solubility | Good solubility in THF, DME, and DCM |

Synthesis

The synthesis of this compound is typically achieved through a reaction analogous to the Michaelis-Arbuzov reaction. This involves the reaction of a tri-substituted phosphite with an alkyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction of Bis(2,2,2-trifluoroethyl) Phosphite with methyl chloroacetate.

Materials:

-

Bis(2,2,2-trifluoroethyl) Phosphite

-

Methyl chloroacetate

-

Potassium bis(trimethylsilyl)amide (KHMDS) (0.5M in toluene)

-

18-crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

To a stirred solution of dried 18-crown-6 (4.53 g, 17.14 mmol) and Bis(2,2,2-trifluoroethyl) Phosphite (0.70 mL, 1.29 mmol) in anhydrous THF (20 mL) at -78 °C, add KHMDS (9.0 mL, 4.50 mmol, 0.5M in toluene) dropwise via syringe.

-

After stirring for 15 minutes at -78 °C, add methyl chloroacetate (0.30 mL, 3.41 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Dilute the reaction mixture with EtOAc (20 mL) and quench with saturated aqueous NH₄Cl (50 mL).

-

Separate the layers and extract the aqueous layer with EtOAc (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the mixture and remove the solvents under reduced pressure.

-

Purify the crude product by flash column chromatography (33% EtOAc in hexanes) to yield the final product.

Expected Yield: Approximately 70.3%.[4]

Diagram of the Synthesis Workflow:

Caption: A flowchart illustrating the key steps in the synthesis of the target phosphonate.

Characterization Data

Detailed spectral data for this compound is not extensively available in the public domain. However, the following information has been reported:

-

¹H NMR (90 MHz, CDCl₃): Data is available, though specific shifts and coupling constants for the phosphonate itself are not detailed in the readily accessible literature.[3] The available ¹H NMR data pertains to the products of its subsequent reactions.[5][6]

-

¹³C NMR (DMSO-d₆): The availability of a ¹³C NMR spectrum has been noted.[3]

-

Mass Spectrometry (GC-MS): A top peak at m/z 287 has been reported.[6]

-

Infrared Spectroscopy (IR): Spectra have been recorded for the liquid film.[3]

Application in Organic Synthesis: The Still-Gennari Olefination

A primary application of this phosphonate is in the Still-Gennari olefination, a modified Horner-Wadsworth-Emmons reaction that selectively produces Z-alkenes. The electron-withdrawing nature of the bis(2,2,2-trifluoroethyl) groups is crucial for achieving this high Z-selectivity.[1]

Experimental Protocol: Z-Stereoselective Olefination of p-Tolualdehyde

Materials:

-

p-Tolualdehyde

-

This compound

-

Potassium tert-Butoxide

-

18-Crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

2M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of p-tolualdehyde (120 mg, 1.0 mmol), this compound (636 mg, 2.0 mmol), and 18-crown-6 (793 mg, 3.0 mmol) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (236 mg, 2.1 mmol) in dry THF (5 mL) dropwise.[6]

-

Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.[6]

-

Quench the reaction with water (15 mL).[6]

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).[6]

-

Wash the combined organic layers with 2M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).[6]

-

Dry the organic layer over Na₂SO₄ and filter.[6]

-

Remove the solvent under reduced pressure and purify the residue by column chromatography (toluene:diethyl ether = 40:1) to yield the product.[6]

Expected Outcome: Formation of the corresponding methyl cinnamate derivative with high Z-selectivity (E:Z ratio of approximately 1:15.5) and a yield of around 78%.[6]

Diagram of the Still-Gennari Reaction Pathway:

References

Physical and chemical properties of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, a key reagent in modern organic synthesis. This document details its characteristics, synthesis, and primary applications, with a focus on data presentation and experimental protocols for practical laboratory use.

Core Properties and Identifiers

This compound is a phosphorus-containing organic compound widely utilized for its ability to facilitate specific chemical transformations.[1] The key identifiers and physical properties are summarized below for easy reference.

| Identifier | Value |

| CAS Number | 88738-78-7 |

| Molecular Formula | C7H9F6O5P |

| Molecular Weight | 318.11 g/mol [2][3] |

| IUPAC Name | methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate |

| Synonyms | Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate, Bis(2,2,2-trifluoroethyl)phosphonoacetic Acid Methyl Ester, Methyl [Bis(2,2,2-trifluoroethoxy)phosphinyl]acetate[4] |

Physicochemical Data

The compound is typically supplied as a liquid with the following physical characteristics:

| Property | Value |

| Appearance | Colorless to light yellow or clear orange to dark orange-brown liquid[2][5] |

| Purity | Typically >95.0% (GC)[2][4] |

| Density | 1.504 g/mL at 25 °C[6] |

| Refractive Index (n20/D) | 1.370[2][6] |

| Melting Point | Not applicable (liquid at room temperature)[2] |

| Solubility | Slightly soluble in water (11 g/L at 25 °C)[5] |

| Sensitivity | Air sensitive[2][4] |

Chemical Properties and Reactivity

This compound is primarily known for its application in the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.[1][6] This reaction is a powerful tool for the stereoselective synthesis of (Z)-olefins from aldehydes.[1][7] The trifluoroethyl groups on the phosphonate enhance the acidity of the adjacent methylene protons, facilitating deprotonation and subsequent reaction with aldehydes to preferentially form the Z-alkene isomer.[1]

Key applications include:

-

Synthesis of trans-hydrindanes and (R)-(+)-umbelactone.[6]

-

Preparation of cis-olefinic ester derivatives.[6]

-

Synthesis of (–)-(6S,2′S)-epi-cryptocaryalactone.[6]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of Bis(2,2,2-trifluoroethyl) Phosphite with methyl chloroacetate in the presence of a strong base and a crown ether.[6]

Materials:

-

Bis(2,2,2-trifluoroethyl) Phosphite

-

Methyl chloroacetate

-

18-crown-6

-

Potassium bis(trimethylsilyl)amide (KHMDS) (0.5M in toluene)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

To a stirred solution of dried 18-crown-6 (17.14 mmol) in THF (20 mL), add Bis(2,2,2-trifluoroethyl) Phosphite (1.29 mmol).[6]

-

Cool the mixture to -78 °C.[6]

-

Add KHMDS (4.50 mmol) dropwise via syringe.[6]

-

After 15 minutes, add methyl chloroacetate (3.41 mmol).[6]

-

Allow the reaction mixture to stir for 4 hours at room temperature.[6]

-

Dilute the reaction mixture with EtOAc (20 mL) and quench with saturated ammonium chloride (50 mL).[6]

-

Extract the aqueous layer with EtOAc (3 x 30 mL).[6]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[6]

-

Filter and remove the solvents in vacuo.[6]

-

Purify the crude product by flash column chromatography (33% EtOAc in hexanes) to yield the final product as a yellow syrup.[6]

Application in Still-Gennari Olefination

This phosphonate is a reagent of choice for the stereoselective synthesis of Z-unsaturated esters from aldehydes.

Materials:

-

Aldehyde (e.g., p-tolualdehyde)

-

This compound

-

18-crown-6

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

2 M HCl (aq)

-

Saturated NaHCO3 (aq)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the aldehyde (1.0 mmol), this compound (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry THF (5 mL).[7]

-

Cool the solution to -78 °C.[7]

-

Add a solution of potassium tert-butoxide (2.1 mmol) in dry THF (5 mL) dropwise.[7]

-

Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[7]

-

Quench the reaction with water (15 mL).[7]

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).[7]

-

Wash the combined organic layers with 2 M HCl (aq), saturated NaHCO3 (aq), and brine.[7]

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the residue by column chromatography to yield the Z-unsaturated ester.[7]

Safety and Handling

This compound is classified as an irritant.[3][6] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound is air-sensitive and should be handled under an inert atmosphere where possible.[2][4] Store in a cool, dry place.

Conclusion

This compound is a valuable synthetic tool, particularly for the stereoselective synthesis of Z-alkenes. Its well-defined physical and chemical properties, coupled with established synthetic and application protocols, make it a reliable reagent for organic chemists in both academic and industrial settings. Careful handling and adherence to safety guidelines are essential when working with this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. labproinc.com [labproinc.com]

- 3. Nsc 634137 | C7H9F6O5P | CID 184894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. Page loading... [guidechem.com]

- 6. This compound | 88738-78-7 [chemicalbook.com]

- 7. This compound | 88738-78-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Spectroscopic and Synthetic Profile of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (CAS 88738-78-7)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a documented synthesis pathway for the chemical reagent, Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, identified by CAS number 88738-78-7. This document is intended to serve as a valuable resource for scientists and professionals engaged in chemical research and drug development by presenting detailed spectroscopic data, experimental methodologies, and a visual representation of its synthesis.

Spectroscopic Data Analysis

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. Below are the available ¹H and ¹³C NMR data for the target molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Solvent | Instrument Frequency (MHz) |

| 3.72 | s | - | -OCH₃ | CDCl₃ | 400 |

| 2.36 | s | - | -CH₂- | CDCl₃ | 400 |

| 4.4 (estimated) | q | 8.0 | -OCH₂CF₃ | CDCl₃ | 400 |

| 3.2 (estimated) | d | 21.0 | P-CH₂-C=O | CDCl₃ | 400 |

Note: Some assignments are estimated based on typical chemical shifts for similar functional groups, as explicit assignments were not available in the cited literature.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Solvent |

| Data not available | - | - | - | DMSO-d₆ |

Note: While the existence of ¹³C NMR data is mentioned in several sources, specific chemical shifts and multiplicities are not publicly available.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below is based on an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1740 | Strong | C=O (Ester) |

| ~1280 | Strong | P=O (Phosphonate) |

| ~1100 | Strong | C-O Stretch |

| ~1160, ~1030 | Strong | C-F Stretch |

| ~980 | Strong | P-O-C Stretch |

Note: The IR spectrum for this compound is available on public databases such as SpectraBase.[3] The assignments are based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Fragmentation Assignment |

| 318 | [M]⁺ | Molecular Ion |

| Data not available | - | - |

Note: While GC-MS data is indicated to be available, a detailed fragmentation pattern is not provided in the publicly accessible sources.[4] The molecular ion peak is expected at m/z 318 based on the compound's molecular weight.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data for this specific compound are not extensively published. Therefore, this section outlines generalized, yet standard, methodologies for obtaining such spectra for a liquid organophosphorus compound.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[5] The choice of solvent depends on the solubility of the compound and the desired spectral resolution.[5]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6][7]

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[5]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained. Typical parameters involve a 30° pulse width, a relaxation delay of 2 seconds, and a spectral width of approximately 220 ppm.[5]

FT-IR Spectroscopy

Sample Preparation and Analysis: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed due to its simplicity and minimal sample preparation. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3]

Instrumentation and Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. The sample spectrum is then recorded, and the instrument's software automatically subtracts the background to produce the final absorbance spectrum.[8] The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent, such as ethyl acetate or dichloromethane, to a concentration of approximately 1 mg/mL.[8]

Instrumentation and Data Acquisition: The analysis is performed on a GC system coupled to a mass spectrometer.[9]

-

GC Conditions: A capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[8] The inlet temperature is set to around 250-280°C, and helium is used as the carrier gas at a constant flow rate.[8][9] The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a final temperature (e.g., 280°C) to ensure separation of components.[9]

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) is scanned over a relevant range to detect the molecular ion and its fragments.

Synthesis Workflow

The synthesis of this compound has been reported and can be visualized as a multi-step process.[10] The following diagram illustrates the key steps in the synthesis.

Caption: Synthesis workflow for this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Nsc 634137 | C7H9F6O5P | CID 184894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 88738-78-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. This compound | 88738-78-7 [chemicalbook.com]

The Still-Gennari Olefination: A Technical Guide to the Horner-Wadsworth-Emmons Reaction with Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Horner-Wadsworth-Emmons (HWE) reaction, focusing on the mechanism of action of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate. This reagent, central to the Still-Gennari modification, offers a powerful and highly stereoselective method for the synthesis of (Z)-alkenes, a critical structural motif in numerous biologically active molecules and pharmaceutical compounds.

Introduction: The Horner-Wadsworth-Emmons Reaction and the Still-Gennari Modification

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis that employs a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes.[1] In its conventional form, the HWE reaction is known to predominantly yield the thermodynamically more stable (E)-alkene.[1][2]

A significant advancement in stereocontrol was achieved through the Still-Gennari modification, which utilizes phosphonates bearing electron-withdrawing groups.[3][4] Specifically, the use of this compound has become a cornerstone for the synthesis of (Z)-olefins with high stereoselectivity.[5][6] The electron-withdrawing nature of the trifluoroethyl groups is crucial for altering the reaction pathway to favor the kinetic (Z)-product.[6][7]

Mechanism of Action: Unraveling the (Z)-Selectivity

The high (Z)-selectivity of the HWE reaction with this compound is a result of kinetic control over the reaction pathway. The key mechanistic steps are outlined below:

-

Deprotonation: The reaction is initiated by the deprotonation of the phosphonate at the α-carbon using a strong, non-nucleophilic base, such as potassium bis(trimethylsilyl)amide (KHMDS), to form a phosphonate carbanion.[6] The use of 18-crown-6 is often employed to sequester the potassium cation, enhancing the basicity of the amide.[7]

-

Nucleophilic Addition (Rate-Determining Step): The phosphonate carbanion undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone.[1] This addition is the rate-limiting step of the reaction.[7] The stereochemical outcome is determined at this stage, leading to the formation of two diastereomeric intermediates, the syn and anti betaines.

-

Oxaphosphetane Formation: The betaine intermediates rapidly cyclize to form four-membered ring intermediates known as oxaphosphetanes.

-

Elimination: The crucial difference in the Still-Gennari modification lies in the rate of elimination of the oxaphosphetane. The highly electron-withdrawing trifluoroethyl groups on the phosphorus atom significantly weaken the P-C bond and accelerate the elimination process.[5][7] This rapid and irreversible elimination from the syn-oxaphosphetane intermediate leads to the formation of the (Z)-alkene.[7] In contrast, the traditional HWE reaction with less electrophilic phosphonates allows for equilibration to the thermodynamically more stable anti-oxaphosphetane, which then eliminates to form the (E)-alkene.[7]

The following diagram illustrates the mechanistic pathway of the Still-Gennari olefination.

Quantitative Data Summary

The Still-Gennari modification of the HWE reaction using this compound consistently provides high yields and excellent (Z)-selectivity across a range of aldehydes.

| Aldehyde (R-CHO) | Base | Solvent | Temperature (°C) | Yield (%) | (Z:E) Ratio | Reference |

| Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 to RT | 78 | 15.5:1 | [8] |

| Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 to RT | - | >95:5 | [3] |

| Isobutyraldehyde | KHMDS, 18-crown-6 | THF | -78 to RT | - | >95:5 | [3] |

Note: The table is populated with representative data. A comprehensive list would require a broader literature survey.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the title phosphonate is the Michaelis-Arbuzov reaction.

Materials:

-

Tris(2,2,2-trifluoroethyl) phosphite

-

Methyl chloroacetate

-

Potassium bis(trimethylsilyl)amide (KHMDS) (0.5M in toluene)

-

18-crown-6

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of dried 18-crown-6 (4.53 g, 17.14 mmol) in anhydrous THF (20 mL) and Tris(2,2,2-trifluoroethyl) phosphite (0.70 mL, 1.29 mmol), add KHMDS (9.0 mL, 4.50 mmol, 0.5M in toluene) dropwise via syringe at -78 °C.[9]

-

After stirring for 15 minutes, add methyl chloroacetate (0.30 mL, 3.41 mmol).[9]

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.[9]

-

Dilute the reaction mixture with EtOAc (20 mL) and quench with saturated aqueous ammonium chloride solution (50 mL).[9]

-

Separate the aqueous layer and extract with EtOAc (3 x 30 mL).[9]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[9]

-

Filter and concentrate the solvent in vacuo.[9]

-

Purify the crude product by flash column chromatography (e.g., 33% EtOAc in hexanes) to yield the desired phosphonate as a yellow syrup.[9]

General Procedure for the Still-Gennari Olefination

Materials:

-

This compound

-

Aldehyde

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-crown-6

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the phosphonate in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add a solution of KHMDS in the presence of 18-crown-6 to generate the carbanion.

-

Add the aldehyde dropwise to the cooled solution.

-

Allow the reaction to proceed at -78 °C for a specified time, then warm to room temperature.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

The following diagram outlines a general experimental workflow for the Still-Gennari olefination.

Conclusion

The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, utilizing this compound, is an indispensable tool for the stereoselective synthesis of (Z)-α,β-unsaturated esters. The high (Z)-selectivity is mechanistically rooted in the kinetic control of the reaction, where the electron-withdrawing trifluoroethyl groups accelerate the irreversible elimination from the syn-oxaphosphetane intermediate. This guide provides the fundamental mechanistic understanding, representative quantitative data, and detailed experimental protocols to empower researchers in the fields of organic synthesis and drug development to effectively employ this powerful transformation.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Still-Gennari Olefination [ch.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. This compound | 88738-78-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 88738-78-7 [chemicalbook.com]

The Pivotal Role of Trifluoroethyl Groups in Still-Gennari Olefination: A Technical Guide

The Still-Gennari olefination stands as a critical modification of the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective synthesis of Z-alkenes, which are often challenging to obtain via traditional Wittig-type reactions that favor the thermodynamically more stable E-isomer. At the heart of this selectivity lies the strategic incorporation of electron-withdrawing trifluoroethyl groups on the phosphonate reagent. This technical guide delves into the core principles of the Still-Gennari olefination, with a specific focus on the multifaceted role of the trifluoroethyl moieties.

The Electron-Withdrawing Effect and Kinetic Control

The defining feature of the Still-Gennari modification is the use of bis(2,2,2-trifluoroethyl)phosphonoacetate reagents. The high electronegativity of the fluorine atoms in the trifluoroethyl groups exerts a potent electron-withdrawing inductive effect on the phosphorus center. This electronic perturbation is fundamental to altering the reaction's stereochemical course from thermodynamic to kinetic control.[1][2]

In the conventional HWE reaction, which typically employs diethyl phosphonates, the intermediate oxaphosphetane has a longer lifetime, allowing for equilibration to the more stable anti-intermediate, which subsequently collapses to the E-alkene. However, the electron-withdrawing trifluoroethyl groups in the Still-Gennari reagent destabilize the phosphonate carbanion and significantly accelerate the elimination of the oxaphosphetane intermediate.[2] This rapid elimination prevents the equilibration to the thermodynamically favored anti-intermediate, thus favoring the kinetic product derived from the syn-intermediate, which leads to the Z-alkene.

The acidity of 2,2,2-trifluoroethanol (pKa ≈ 12.4) compared to ethanol (pKa ≈ 16) quantitatively illustrates the electron-withdrawing nature of the trifluoroethyl group, which in turn enhances the electrophilicity of the phosphorus atom and promotes a Z-selective reaction pathway.[1]

Impact on Stereoselectivity: A Comparative Overview

The choice between the standard HWE reaction and the Still-Gennari modification is primarily dictated by the desired alkene geometry. The following tables present a comparative analysis of the stereoselectivity achieved with different phosphonate reagents in the olefination of various aldehydes.

Table 1: Olefination of Aromatic Aldehydes

| Aldehyde | Method | Phosphonate Reagent | Base System | Temperature (°C) | Z:E Ratio | Yield (%) | Reference |

| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | -78 | >95:5 | ~85 | [1] |

| Benzaldehyde | HWE | Diethylphosphonoacetate | NaH | 25 | <5:95 | ~90 | [3] |

| p-Nitrobenzaldehyde | Still-Gennari type | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | rt | >99:1 | 96 | [4] |

| p-Tolualdehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl)phosphonate | K-tert-butoxide, 18-crown-6 | -78 to rt | 15.5:1 | 78 | [5] |

Table 2: Olefination of Aliphatic Aldehydes

| Aldehyde | Method | Phosphonate Reagent | Base System | Temperature (°C) | Z:E Ratio | Yield (%) | Reference |

| Hexanal | Still-Gennari type | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | rt | 89:11 | ~80 | [4] |

| Octanal | Still-Gennari type | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | NaH | -20 | 88:12 | ~85 | [3] |

| N-Boc-prolinal | Still-Gennari type | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | rt | 96:4 | 96 | [4] |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for achieving high Z-selectivity. Below are representative protocols for the synthesis of the Still-Gennari reagent and its application in olefination reactions.

Protocol 1: Synthesis of Bis(2,2,2-trifluoroethyl)phosphonoacetate Reagents

A straightforward, purification-free, three-step, one-pot procedure has been developed for the synthesis of Still-Gennari type phosphonates.[6] The key step involves the reaction of phosphonic dichlorides with sodium alkoxides, leading to high yields of the desired products.[6] This method avoids the need for column chromatography or distillation, making it highly efficient for gram-scale synthesis.[6][7]

Protocol 2: Still-Gennari Olefination of an Aldehyde

The following is a general procedure for the Z-selective olefination of aldehydes using a bis(2,2,2-trifluoroethyl)phosphonoacetate reagent.[5]

Materials:

-

Aldehyde (1.0 equiv)

-

Bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl)phosphonate (2.0 equiv)

-

Potassium tert-butoxide (2.1 equiv)

-

18-crown-6 (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in anhydrous THF (5 mL).[5]

-

Cool the solution to -78 °C in a dry ice/acetone bath.[5]

-

In a separate flask, dissolve potassium tert-butoxide (2.1 mmol) in anhydrous THF (5 mL) and add this solution dropwise to the reaction mixture at -78 °C.[5]

-

Stir the reaction mixture at -78 °C for 2 hours.[5]

-

Allow the reaction to warm to room temperature and stir overnight.[5]

-

Quench the reaction by adding water (15 mL).[5]

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).[5]

-

Combine the organic layers and wash sequentially with 2 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.[5]

Mechanistic Pathway and Logical Workflow

The diagrams below illustrate the mechanistic rationale for the Z-selectivity of the Still-Gennari olefination and a typical experimental workflow.

Caption: Mechanism of Still-Gennari Olefination.

Caption: Still-Gennari Olefination Workflow.

Conclusion

The trifluoroethyl groups in the Still-Gennari phosphonate reagents are not merely spectator moieties; they are the linchpin for achieving high Z-selectivity in the olefination of aldehydes. Their powerful electron-withdrawing nature enforces kinetic control by accelerating the elimination of the syn-oxaphosphetane intermediate, thereby preventing equilibration to the thermodynamically more stable anti-pathway that leads to E-alkenes. This understanding, coupled with robust experimental protocols, empowers researchers in organic synthesis and drug development to predictably and efficiently construct complex molecules with the desired Z-alkene geometry, a critical feature for tuning biological activity and material properties. The continued development of reagents with even stronger electron-withdrawing groups, such as hexafluoroisopropyl phosphonates, further underscores the central role of this electronic tuning in modern olefination chemistry.[3][4]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key reagent in organic synthesis, notably in the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction to produce Z-olefins.[1][2] Its stability is a critical factor for ensuring reproducibility in synthetic protocols and for safe handling and storage. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound. It also outlines a general protocol for its stability assessment based on established guidelines.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 88738-78-7 | [1] |

| Molecular Formula | C₇H₉F₆O₅P | [3] |

| Molecular Weight | 318.11 g/mol | [3] |

| Appearance | Colorless to light yellow or clear orange to dark orange-brown liquid | [1][2] |

| Density | 1.504 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.370 | [3] |

| Purity | >95.0% (GC) | [1] |

Stability Profile

Currently, specific quantitative stability data for this compound under various environmental conditions (e.g., hydrolysis, photolysis, thermal degradation) is not extensively published in peer-reviewed literature. However, based on Safety Data Sheets (SDS) and the general chemical nature of phosphonates, a qualitative stability profile can be summarized.

Table 2: Summary of Stability and Incompatibility

| Factor | Observation/Recommendation | Reference(s) |

| Overall Stability | Stable under normal, recommended storage conditions. | [4] |

| Conditions to Avoid | Exposure to air. | [4] |

| Incompatible Materials | Strong oxidizing agents. | [5] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), oxides of phosphorus, and hydrogen fluoride. | [4][5] |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.

Storage Conditions

To ensure the long-term stability of the compound, the following storage conditions are recommended:

-

Temperature: Store in a cool and shaded area.[4] Some suppliers recommend room temperature.[2]

-

Atmosphere: Keep under an inert gas (e.g., argon or nitrogen).[4]

-

Container: Keep the container tightly closed.[4]

-

Ventilation: Store in a well-ventilated place.[5]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[4]

-

Ensure adequate ventilation, using local exhaust if necessary.[4]

-

Wash hands thoroughly after handling.[4]

Potential Degradation Pathways

Caption: Proposed degradation pathway of this compound.

Experimental Protocol for Stability Testing

For researchers wishing to conduct their own stability studies, the following is a generalized protocol based on established guidelines for chemical stability testing.

Objective

To evaluate the stability of this compound under various stress conditions (e.g., elevated temperature, humidity, and light) to determine its intrinsic stability and to identify potential degradation products.

Materials and Methods

-

Test Substance: this compound, with a known purity of >95%.

-

Equipment:

-

Stability chambers with controlled temperature and humidity.

-

Photostability chamber with a light source conforming to ICH Q1B guidelines.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS).

-

Gas Chromatography (GC) system for purity analysis.

-

NMR spectrometer for structural elucidation of degradation products.

-

pH meter.

-

Experimental Workflow

Caption: A generalized workflow for conducting stability studies.

Stress Conditions

-

Thermal Stability (Accelerated): Samples should be stored at elevated temperatures (e.g., 40°C, 50°C, 60°C) with controlled humidity (e.g., 75% RH).

-

Hydrolytic Stability: Studies should be conducted across a range of pH values (e.g., acidic, neutral, basic) at a constant temperature.

-

Photostability: Samples should be exposed to a light source that produces both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.

Analytical Monitoring

-

Purity: The purity of the compound should be monitored at each time point using a stability-indicating analytical method, such as HPLC or GC.

-

Degradation Products: The formation of degradation products should be monitored. Any significant degradants should be identified and quantified.

-

Physical Properties: Changes in physical appearance (e.g., color, clarity) should be noted.

Data Presentation

The results of the stability studies should be presented in a clear and organized manner.

Table 3: Example Data Table for Accelerated Stability Study at 40°C/75% RH

| Time Point | Purity (%) | Appearance | Degradant 1 (%) | Degradant 2 (%) |

| Initial (T=0) | 99.5 | Colorless Liquid | Not Detected | Not Detected |

| 1 Month | 99.2 | Colorless Liquid | 0.1 | Not Detected |

| 3 Months | 98.5 | Pale Yellow Liquid | 0.3 | 0.1 |

| 6 Months | 97.0 | Yellow Liquid | 0.8 | 0.3 |

Conclusion

While this compound is generally stable under recommended storage conditions, its sensitivity to air and potential for hydrolysis necessitate careful handling and storage to ensure its quality and performance in synthetic applications. For critical applications, especially in drug development and manufacturing, it is highly recommended that users perform their own stability studies under conditions that mimic their intended use and storage. The protocols and information provided in this guide serve as a valuable resource for designing and implementing such studies.

References

- 1. This compound | 88738-78-7 [chemicalbook.com]

- 2. A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

A Technical Guide to Horner-Wadsworth-Emmons Reagents for Z-Alkene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of alkenes is a critical endeavor in organic chemistry, with significant implications for the pharmaceutical and materials science industries. The geometry of a double bond profoundly influences a molecule's biological activity and material properties. While the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for olefination, it classically favors the formation of the thermodynamically more stable E-alkene.[1][2] This guide provides an in-depth exploration of modified Horner-Wadsworth-Emmons reagents and reaction conditions specifically designed to overcome this intrinsic selectivity and afford Z-alkenes with high fidelity.

The Horner-Wadsworth-Emmons Reaction: A Brief Overview

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[1][3] The key reactive species, the phosphonate carbanion, is typically generated by treating an alkylphosphonate with a base. A significant advantage of the HWE reaction over the related Wittig reaction is the aqueous solubility of the phosphate byproduct, which simplifies purification.[1][4]

The stereochemical outcome of the classical HWE reaction is generally governed by thermodynamic control. After the initial nucleophilic addition of the phosphonate carbanion to the carbonyl, an intermediate oxaphosphetane is formed. This intermediate can equilibrate to the more stable anti diastereomer, which subsequently collapses to furnish the E-alkene.

Strategies for Achieving Z-Selectivity

To achieve high Z-selectivity in the Horner-Wadsworth-Emmons reaction, the key is to circumvent the thermodynamic equilibration that leads to the E-alkene. This is primarily accomplished by modifying the electronic properties of the phosphonate reagent to accelerate the elimination step, thereby trapping the kinetic product. The two most prominent and successful strategies are the Still-Gennari olefination and the Ando olefination.

The Still-Gennari Olefination

The Still-Gennari modification employs phosphonates bearing strongly electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) esters.[1][5] These electron-withdrawing groups increase the electrophilicity of the phosphorus atom, which in turn accelerates the collapse of the oxaphosphetane intermediate.[5][6] This rapid elimination occurs before equilibration to the anti diastereomer can take place, thus favoring the formation of the Z-alkene from the kinetically preferred syn oxaphosphetane.[6]

For optimal Z-selectivity, the Still-Gennari protocol typically utilizes strongly dissociating conditions, such as the use of potassium hexamethyldisilazide (KHMDS) as the base in the presence of a crown ether like 18-crown-6 in tetrahydrofuran (THF) at low temperatures.[1] The crown ether sequesters the potassium cation, generating a more "naked" and highly reactive phosphonate anion.

The Ando Olefination

The Ando olefination represents another effective strategy for achieving high Z-selectivity. This method utilizes phosphonates with electron-withdrawing aryl groups, such as ethyl (diaryl)phosphonoacetates. Similar to the Still-Gennari approach, the electron-withdrawing nature of the aryl groups enhances the rate of elimination from the syn oxaphosphetane intermediate, leading to the preferential formation of the Z-alkene. A notable advantage of the Ando modification is that it can often be carried out with milder bases, including aqueous solutions of quaternary ammonium hydroxides, making it amenable to a broader range of substrates.

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.

Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.

In the Still-Gennari and Ando modifications, the rapid elimination from the syn-oxaphosphetane is the key to high Z-selectivity. The electron-withdrawing substituents on the phosphorus atom make it more Lewis acidic, facilitating the breakdown of the oxaphosphetane.

Quantitative Data on Z-Selectivity

The choice of phosphonate reagent, base, and reaction conditions significantly impacts the diastereoselectivity of the HWE reaction. The following tables summarize representative data for the Still-Gennari and Ando olefinations.

Table 1: Z-Selectivity in Still-Gennari Type Olefinations

| Phosphonate Reagent | Aldehyde | Base/Conditions | Z:E Ratio | Reference |

| (CF₃CH₂O)₂P(O)CH₂CO₂Et | Benzaldehyde | KHMDS, 18-crown-6, THF, -78°C | >95:5 | [1] |

| (CF₃CH₂O)₂P(O)CH₂CO₂Et | Heptanal | KHMDS, 18-crown-6, THF, -78°C | >95:5 | [1] |

| ((CF₃)₂CHO)₂P(O)CH₂CO₂Me | Benzaldehyde | (CF₃)₂CHONa, THF | 98:2 | [2] |

| ((CF₃)₂CHO)₂P(O)CH₂CO₂Me | Cyclohexanecarboxaldehyde | (CF₃)₂CHONa, THF | 98:2 | [2] |

| ((CF₃)₂CHO)₂P(O)CH(Me)CO₂Et | Benzaldehyde | NaH, THF, -78°C to rt | >99:1 | [7] |

Table 2: Z-Selectivity in Ando Olefinations

| Phosphonate Reagent | Aldehyde | Base/Conditions | Z:E Ratio | Reference |

| (PhO)₂P(O)CH(Me)CO₂Et | Benzaldehyde | t-BuOK, THF, -95°C | 95:5 | [8] |

| (o-tolylO)₂P(O)CH(Me)CO₂Et | Benzaldehyde | t-BuOK, THF, -78°C | 91:9 | [8] |

| (o-iPrPhO)₂P(O)CH(Me)CO₂Et | Benzaldehyde | t-BuOK, THF, -78°C | 95:5 | [8] |

| (PhO)₂P(O)CH(Me)CO₂Et | n-Octyl aldehyde | NaH, THF, -78°C to 0°C | 83:17 | [8] |

| (o-iPrPhO)₂P(O)CH(Me)CO₂Et | n-Octyl aldehyde | NaH, THF, -78°C to 0°C | 99:1 | [8] |

Experimental Protocols

The following are representative experimental protocols for conducting a Z-selective Horner-Wadsworth-Emmons reaction.

General Procedure for Still-Gennari Olefination

This protocol is adapted from the original work by Still and Gennari and subsequent modifications.

Figure 2: Experimental workflow for a Still-Gennari olefination.

Detailed Steps:

-

To a solution of the bis(trifluoroethyl)phosphonate (1.1 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF at -78°C under an argon atmosphere, a solution of KHMDS (1.05 equivalents) in toluene is added dropwise.[4]

-

The resulting mixture is stirred at -78°C for 30 minutes.

-

A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise.

-

The reaction mixture is stirred for an additional 2-4 hours at -78°C.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired Z-alkene.

General Procedure for Ando Olefination with an α-Substituted Phosphonate

This protocol is based on the work of Ando for the synthesis of trisubstituted Z-alkenes.[8]

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C under an argon atmosphere, a solution of the ethyl 2-(diarylphosphono)propionate (1.1 equivalents) in anhydrous THF is added.

-

The mixture is stirred at 0°C for 15 minutes.

-

The reaction is then cooled to -78°C, and the aldehyde (1.0 equivalent) is added.

-

The reaction mixture is allowed to warm to 0°C over a period of 1-2 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The residue is purified by column chromatography to yield the trisubstituted Z-alkene.

Conclusion

The Still-Gennari and Ando modifications of the Horner-Wadsworth-Emmons reaction are powerful and reliable methods for the stereoselective synthesis of Z-alkenes. By employing phosphonates with electron-withdrawing substituents, these methods effectively override the intrinsic E-selectivity of the classical HWE reaction. The choice between the Still-Gennari and Ando protocols will depend on the specific substrate, desired scale, and tolerance to the reaction conditions. For sensitive substrates, the milder conditions often possible with the Ando olefination may be advantageous. In contrast, the Still-Gennari protocol is renowned for its high Z-selectivity across a broad range of aldehydes. A thorough understanding of the underlying mechanistic principles and careful optimization of the reaction conditions are paramount to achieving the desired stereochemical outcome in these synthetically valuable transformations.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Still-Gennari Olefination: A Technical Guide to the Z-Selective Synthesis of Alkenes

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of alkenes is a critical endeavor in organic chemistry, with profound implications for the biological activity and physicochemical properties of molecules. While the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis, it typically yields the thermodynamically favored (E)-isomer. The Still-Gennari olefination, a modification of the HWE reaction, provides a robust and highly selective method for the synthesis of the often more challenging (Z)-alkenes. This technical guide provides an in-depth exploration of the discovery, development, mechanism, and application of Still-Gennari reagents, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a research and development setting.

Discovery and Development

The Still-Gennari olefination was developed in 1983 by W. Clark Still and Cesare Gennari as a significant modification of the Horner-Wadsworth-Emmons reaction to achieve high Z-selectivity in the formation of α,β-unsaturated esters.[1][2] The key innovation was the use of phosphonates bearing electron-withdrawing groups, specifically bis(2,2,2-trifluoroethyl)phosphonoacetates, in conjunction with a strong, non-coordinating base such as potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures.[3][4] This strategic combination of reagents alters the reaction pathway from thermodynamic to kinetic control, favoring the formation of the (Z)-alkene.[4][5]

The development of efficient synthetic routes to the Still-Gennari reagents themselves has also been a focus of research. While the original synthesis had limitations, more expedient and higher-yielding methods have since been developed, making these valuable reagents more accessible for broader use.[1][6]

The Reagents: Structure and Synthesis

The quintessential Still-Gennari reagent is a phosphonate ester characterized by the presence of two electron-withdrawing 2,2,2-trifluoroethyl groups attached to the phosphorus atom. The most commonly used reagent is methyl bis(2,2,2-trifluoroethyl)phosphonoacetate.

A facile and efficient two-step synthesis of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate has been reported, starting from trimethyl phosphonoacetate. This method, which utilizes Garegg–Samuelsson reaction conditions, provides the Still-Gennari reagent in high yield.[1][6]

Synthesis of Methyl Bis(2,2,2-trifluoroethyl)phosphonoacetate:

A detailed protocol involves the reaction of trimethyl phosphonoacetate with trimethylsilyl bromide to form an intermediate, which is then reacted with triphenylphosphine, iodine, imidazole, and 2,2,2-trifluoroethanol.[1] An alternative reported synthesis involves the reaction of bis(2,2,2-trifluoroethyl) phosphite with methyl chloroacetate in the presence of KHMDS and 18-crown-6.[7]

Mechanism of Z-Selectivity

The high (Z)-selectivity of the Still-Gennari olefination is a result of kinetic control over the reaction pathway. The electron-withdrawing trifluoroethyl groups on the phosphonate reagent play a crucial role in accelerating the elimination of the oxaphosphetane intermediate, making the initial addition of the phosphonate carbanion to the aldehyde the rate-determining and irreversible step.[2]

The reaction proceeds through a syn-oxaphosphetane intermediate, which rapidly collapses to form the (Z)-alkene and a water-soluble phosphate byproduct. The use of a strong, non-coordinating base and a crown ether prevents the metal cation from coordinating with the intermediates, which would otherwise favor equilibration to the more thermodynamically stable anti-oxaphosphetane that leads to the (E)-alkene, as is observed in the standard HWE reaction.[8]

Quantitative Data: Performance and Selectivity

The Still-Gennari olefination consistently delivers high (Z)-selectivity across a range of aldehyde substrates. The following tables summarize representative data, comparing its performance with the standard Horner-Wadsworth-Emmons reaction.

Table 1: Olefination of Aromatic Aldehydes

| Aldehyde | Method | Phosphonate Reagent | Base/Conditions | Yield (%) | Z:E Ratio |

| Benzaldehyde | Still-Gennari | (CF3CH2O)2P(O)CH2CO2Me | KHMDS, 18-crown-6, THF, -78°C | 91 | 97:3 |

| Benzaldehyde | HWE (modified) | (EtO)2P(O)CH2CO2Et | NaH, THF, -20°C | 99 | 74:26 |

| p-Tolualdehyde | Still-Gennari | (CF3CH2O)2P(O)CH2CO2Me | KHMDS, 18-crown-6, THF, -78°C | 78 | 94:6 |

| p-Nitrobenzaldehyde | Still-Gennari | (CF3CH2O)2P(O)CH2CO2Et | NaH, THF, -78°C to rt | 99 | >99:1 |

| Cinnamaldehyde | Still-Gennari | (CF3CH2O)2P(O)CH2CO2Et | NaH, THF, -78°C to rt | 92 | 95:5 |

Data compiled from multiple sources.[4][9]

Table 2: Olefination of Aliphatic Aldehydes

| Aldehyde | Method | Phosphonate Reagent | Base/Conditions | Yield (%) | Z:E Ratio |

| Octanal | Still-Gennari (modified) | ((CF3)2CHO)2P(O)CH2CO2Et | NaH, THF, -20°C | 90 | 91:9 |

| Octanal | HWE (modified) | (EtO)2P(O)CH2CO2Et | NaH, THF, -20°C | - | - |

| Cyclohexanecarboxaldehyde | Still-Gennari | (CF3CH2O)2P(O)CH2CO2Et | NaH, THF, -78°C to rt | 99 | >99:1 |

Data compiled from multiple sources.[4][9]

Experimental Protocols

General Procedure for Still-Gennari Olefination

The following is a representative experimental protocol for the (Z)-selective olefination of an aldehyde using a Still-Gennari reagent.

Materials:

-

Aldehyde (1.0 mmol)

-

Bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 mmol)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)

-

18-crown-6 (1.2 mmol)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the KHMDS solution to the cooled THF solution containing 18-crown-6.

-

In a separate flame-dried flask, dissolve the bis(2,2,2-trifluoroethyl)phosphonoacetate in anhydrous THF.

-

Add the phosphonate solution dropwise to the reaction mixture at -78 °C.

-

Dissolve the aldehyde in anhydrous THF and add it dropwise to the reaction mixture.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.[8]

Experimental Workflow Diagram

Applications in Drug Development and Total Synthesis

The high (Z)-selectivity and reliability of the Still-Gennari olefination have made it a valuable tool in the synthesis of complex, biologically active molecules where precise stereochemical control is paramount. Its applications are numerous in the total synthesis of natural products and in the development of new pharmaceutical agents.[5][10][11] For instance, this methodology has been employed as a key step in the synthesis of macrocyclic compounds and other architecturally complex molecules that are often the focus of drug discovery programs. The ability to selectively introduce a (Z)-double bond is crucial for mimicking the geometry of natural substrates or for optimizing the pharmacological profile of a drug candidate.

Scope and Limitations

The Still-Gennari olefination is generally applicable to a wide variety of aldehydes, including aromatic, heteroaromatic, α,β-unsaturated, and aliphatic substrates.[9][12] It typically provides excellent (Z)-selectivity and high yields. However, as with any reaction, there are some limitations. Highly hindered aldehydes may react more slowly or with lower selectivity. The reaction conditions, particularly the low temperature and the need for a strong base and an inert atmosphere, can be a practical consideration. Furthermore, the outcome of the reaction can be sensitive to the specific reagents and conditions used, and optimization may be required for challenging substrates.[13]

Conclusion

The Still-Gennari olefination stands as a powerful and indispensable method for the stereoselective synthesis of (Z)-alkenes. Its discovery marked a significant advancement in the field of organic synthesis, providing a reliable solution to a common synthetic challenge. For researchers and professionals in drug development, a thorough understanding of the principles, scope, and practical execution of this reaction is essential for the efficient and precise construction of complex molecular architectures with desired biological functions. The continued application and refinement of the Still-Gennari olefination will undoubtedly contribute to future innovations in medicine and materials science.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Still-Gennari Olefination [ch.ic.ac.uk]

- 3. scite.ai [scite.ai]

- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. BIS(2,2,2-TRIFLUOROETHYL) (METHOXYCARBONYLMETHYL)PHOSPHONATE | 88738-78-7 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 11. Still–Gennari Olefination and its Applications in Organic Synthesis | CoLab [colab.ws]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

Introduction

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, also known by synonyms such as Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate, is an organophosphorus compound identified by CAS Number 88738-78-7.[1][2][3] Its unique structure, featuring a phosphonoacetate group, makes it a valuable reagent in various organic synthesis applications, including C-C bond formation and the preparation of complex molecules.[3][4] While useful in research and development, its chemical properties necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides comprehensive data and procedures for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this compound.

Chemical and Physical Properties

The compound is a combustible liquid with a high flash point.[3][5] Its physical state is typically a clear liquid, with coloration ranging from colorless to yellow or orange.[1][2][5][6] A summary of its key physical and chemical properties is provided below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 88738-78-7 | [1][2] |

| Molecular Formula | C₇H₉F₆O₅P | [2] |

| Molecular Weight | 318.11 g/mol | [1][7] |

| Physical State | Liquid | [5] |

| Appearance | Colorless to yellow or orange clear liquid | [1][2][5][6] |

| Odor | No information available | [5] |

| Flash Point | > 110 °C / > 230 °F (closed cup) | [3][5] |

| Density | 1.504 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.370 | [3] |

| Boiling Point | No data available | [1][2][5] |

| Melting Point | No data available | [1][2][5] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[5][6] It is a skin and eye irritant and may cause respiratory irritation.[1][5][6][7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][5] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][6][7] |

| Signal Word | Warning | [1][5] | |

| Hazard Pictogram | Exclamation Mark (GHS07) | [1][7] |

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[5] Available data is based on calculations from related substances (ATE data), which suggest low acute toxicity via oral or dermal routes.[5] However, the absence of comprehensive testing means all chemical products should be handled with the recognition of having unknown hazards.[2]

Table 3: Acute Toxicity Data

| Exposure Route | Value | Remarks | Source(s) |

| Oral LD50 | ATE > 2000 mg/kg | Based on ATE data, classification criteria not met. | [5] |

| Dermal LD50 | ATE > 2000 mg/kg | Based on ATE data, classification criteria not met. | [5] |

| Vapor LC50 | ATE > 20 mg/l | Based on ATE data, classification criteria not met. | [5] |

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no information available regarding the carcinogenic, mutagenic, or teratogenic effects of this compound.[1][5]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize risk. This involves a combination of engineering controls, personal protective equipment, and administrative protocols.

Engineering Controls

-

Work should be performed in a well-ventilated place, preferably a chemical fume hood.[2]

-

Use a local exhaust system if vapor or aerosol generation is likely.[1][2]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear chemical-resistant gloves, such as nitrile rubber.[8] Contaminated clothing should be removed and washed before reuse.[1][2]

-

Respiratory Protection: If ventilation is insufficient, use a NIOSH/MSHA-approved respirator with a suitable filter, such as a type ABEK (EN14387) respirator filter.[3]

Handling Procedures

-

Do not breathe mist, vapors, or spray.[5]

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5]

-

Store in a cool and shaded area, potentially under an inert gas.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2][5]

Emergency and First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial. The following diagram and procedures outline the necessary steps.

Caption: First aid workflow for different exposure routes.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][5] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[5][9] Seek medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[5] Wash the affected area with plenty of soap and water.[5][8] If skin irritation occurs, get medical advice or attention.[1][2]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] If present and easy to do, remove contact lenses.[1][2] If eye irritation persists, seek medical attention.[1][2]

-

Ingestion: Rinse the mouth with water.[1][5] Get medical advice or attention if you feel unwell.[1]

Accidental Release and Fire-Fighting Measures

Proper containment and cleanup of spills are essential to prevent environmental contamination and exposure.

Caption: General workflow for responding to a chemical spill.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[2][5] Use personal protective equipment as required.[5] Keep people away from and upwind of the spill/leak.[1][2]

-

Containment and Cleanup: Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[2][5] Collect the material and place it into suitable, closed containers for disposal.[2][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[2]

-

Specific Hazards: The product is a combustible liquid.[3] Upon combustion, it may decompose to generate poisonous fumes.[2]

-

Hazardous Decomposition Products: Thermal decomposition can produce Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of phosphorus, Phosphorus trihydride (phosphine), and Gaseous hydrogen fluoride (HF).[2][5]

-

Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5]

Experimental Protocols

The safety data sheets and toxicological summaries referenced in this guide state classifications based on standard testing methodologies (e.g., for acute toxicity). However, detailed experimental protocols for the specific toxicological assessment of this compound are not provided in the publicly available literature. The cited ATE (Acute Toxicity Estimate) values are typically derived from calculations based on the toxicity of components or similar substances, rather than direct animal testing of the final product.[5] Researchers requiring this level of detail would need to consult specific regulatory filings or commission dedicated toxicological studies.

Disposal Considerations

Waste from this chemical must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] It is recommended to consult with a licensed professional waste disposal service to ensure complete and accurate classification and disposal.[5] Do not empty into drains.[5]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. P,P-双(2,2,2-三氟乙基)磷乙酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Nsc 634137 | C7H9F6O5P | CID 184894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diethyl [hydroxy(phenyl)methyl]phosphonate|CA 1663-55-4 [benchchem.com]

- 9. ETHYL 2-[BIS(2,2,2-TRIFLUOROETHYL)PHOSPHONO] PROPIONATE - Safety Data Sheet [chemicalbook.com]

A Technical Guide to Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate: Synthesis, Applications, and Relevance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is a key reagent in modern organic synthesis, primarily utilized for the stereoselective formation of (Z)-alkenes through the Still-Gennari olefination, a modification of the Horner-Wadsworth-Emmons reaction. This technical guide provides a comprehensive overview of its chemical identity, properties, and detailed protocols for its application in synthesis. While direct biological activity of this phosphonate is not extensively documented, its role in the precise construction of complex molecules, including biologically active compounds and natural products, underscores its importance for the drug development sector. This document also explores the broader context of phosphonates in medicinal chemistry, offering insights into their function as phosphate mimics and their application in prodrug strategies, thereby providing a relevant framework for drug development professionals.

Chemical Identity and Synonyms

This compound is a phosphonic acid diester notable for its trifluoroethyl groups, which enhance its reactivity in olefination reactions. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature searches and material procurement.

| Identifier Type | Identifier |

| IUPAC Name | methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate[1] |

| CAS Number | 88738-78-7[1][2][3][4][5] |

| Molecular Formula | C7H9F6O5P[1][6] |

| Molecular Weight | 318.11 g/mol [1][6] |

| Synonyms | Bis(2,2,2-trifluoroethyl)phosphonoacetic Acid Methyl Ester[2][3][4] |

| Methyl [Bis(2,2,2-trifluoroethoxy)phosphinyl]acetate[2][3][4] | |

| Methyl Bis(2,2,2-trifluoroethyl)phosphonoacetate[1][2][3] | |

| Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate[1][7] | |

| NSC 634137[1][6] | |

| DTXSID60237279[1] |

Physicochemical and Safety Data